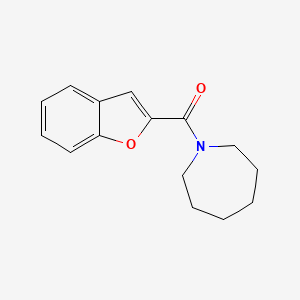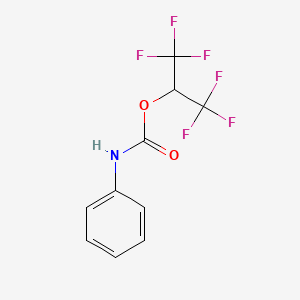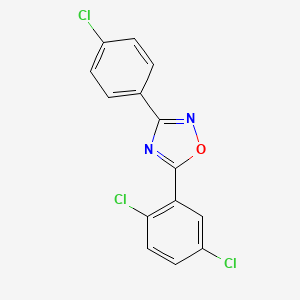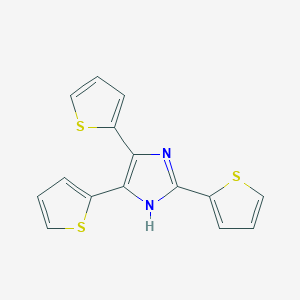
1-(1-benzofuran-2-ylcarbonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzofuran-2-ylcarbonyl)azepane, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BFA belongs to the class of heterocyclic compounds and has a unique structure that makes it a promising tool for various scientific studies.
Mécanisme D'action
1-(1-benzofuran-2-ylcarbonyl)azepane acts as an inhibitor of the ADP-ribosylation factor (ARF), a protein involved in the regulation of vesicle transport. This compound inhibits the exchange of GDP for GTP on ARF, leading to the disruption of vesicle transport and the disassembly of the Golgi apparatus. This disruption leads to the redistribution of Golgi proteins to the endoplasmic reticulum (ER) and the inhibition of protein transport.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by disrupting the Golgi apparatus and inhibiting protein transport. This compound has also been shown to inhibit the replication of viruses, such as the hepatitis C virus, by disrupting the formation of viral replication complexes. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-benzofuran-2-ylcarbonyl)azepane has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and target specific cellular processes. This compound is also a fluorescent probe, which allows for the visualization of intracellular processes. However, this compound also has limitations for lab experiments. It is toxic to cells at high concentrations and can induce cell death. Additionally, this compound has a short half-life and can rapidly degrade in biological systems.
Orientations Futures
1-(1-benzofuran-2-ylcarbonyl)azepane has many potential future directions for scientific research. It can be used to study the role of the Golgi apparatus in various cellular processes, such as cell signaling and protein transport. This compound can also be used to study the regulation of intracellular calcium levels and its effects on cellular signaling pathways. Additionally, this compound can be used to study the interactions between viruses and host cells, with the potential for the development of antiviral therapies.
Conclusion
In conclusion, this compound is a promising tool for scientific research due to its unique structure and properties. Its use as a fluorescent probe and inhibitor of ARF has allowed for the study of various intracellular processes. This compound has many potential future directions for scientific research, with the potential for the development of new therapies for various diseases.
Méthodes De Synthèse
1-(1-benzofuran-2-ylcarbonyl)azepane can be synthesized through the reaction of benzofuran-2-carbonyl chloride with 1-aminocyclohexane in the presence of a base, such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 116-118°C.
Applications De Recherche Scientifique
1-(1-benzofuran-2-ylcarbonyl)azepane has been used in various scientific studies due to its unique structure and properties. It has been used as a fluorescent probe to study the intracellular trafficking of proteins and lipids. This compound has also been used to study the Golgi apparatus and its role in protein transport. Additionally, this compound has been used to study the regulation of intracellular calcium levels and its effects on cellular signaling pathways.
Propriétés
IUPAC Name |
azepan-1-yl(1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(16-9-5-1-2-6-10-16)14-11-12-7-3-4-8-13(12)18-14/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVFDDCTRFWAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5765718.png)



![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)

![6-hydroxy-5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B5765751.png)

![methyl 4-{[4-(4-methoxyphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5765771.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)

![6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)